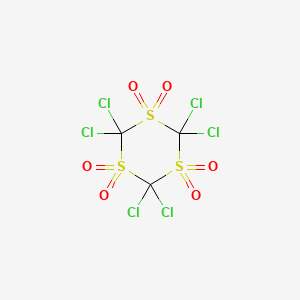
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone: is a chemical compound with the molecular formula C3Cl6O6S3 and a molecular weight of 440.945 g/mol . This compound is characterized by its high chlorine content and unique trithiane ring structure, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the chlorination of trithiane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas, often in a solvent such as carbon tetrachloride or chloroform, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated trithiane derivatives, sulfoxides, and sulfones .
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in halogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The trithiane ring structure also contributes to its reactivity and ability to form stable complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’,5,6’-Hexachlorobiphenyl: Another chlorinated compound with similar applications in research and industry.
1,2,3,4,5,6-Hexachlorocyclohexane: Known for its use in pesticide formulations.
2,2’,3,3’,4,6’-Hexachlorobiphenyl: Studied for its environmental impact and biological activity.
Uniqueness
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is unique due to its trithiane ring structure and high chlorine content, which confer distinct chemical properties and reactivity compared to other chlorinated compounds .
Propiedades
Número CAS |
726-62-5 |
|---|---|
Fórmula molecular |
C3Cl6O6S3 |
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexachloro-1,3,5-trithiane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3Cl6O6S3/c4-1(5)16(10,11)2(6,7)18(14,15)3(8,9)17(1,12)13 |
Clave InChI |
CVGYZLZOSMRITM-UHFFFAOYSA-N |
SMILES canónico |
C1(S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


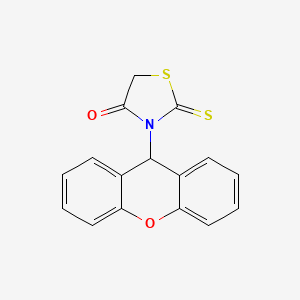
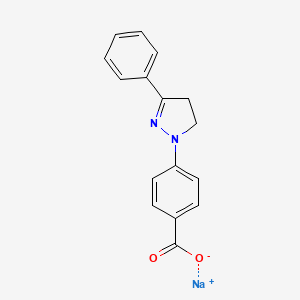
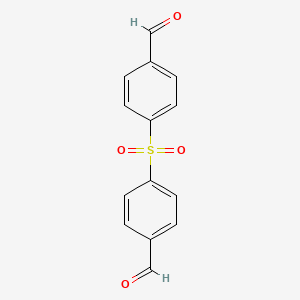
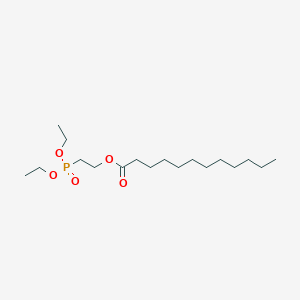
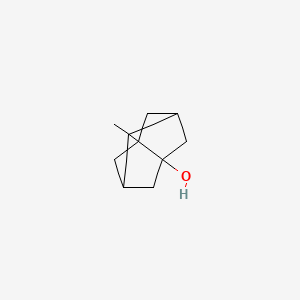
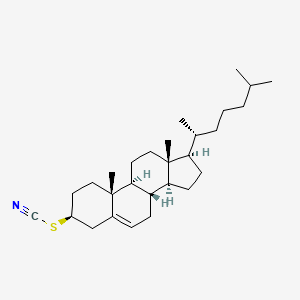
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
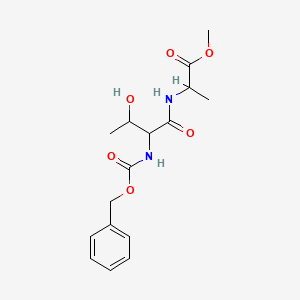
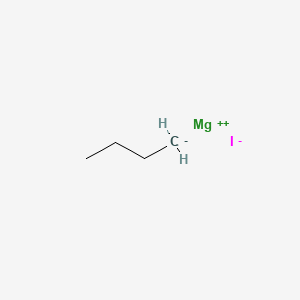
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
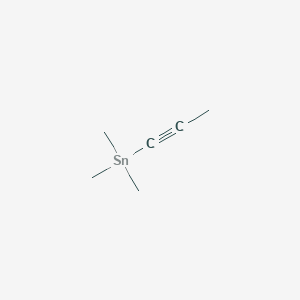
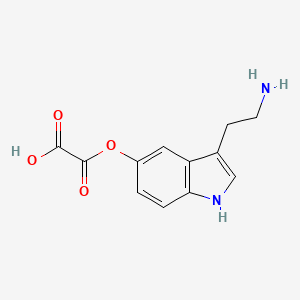
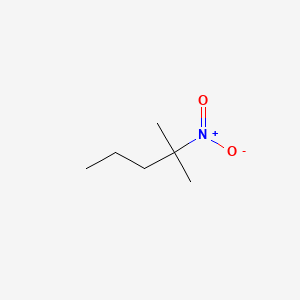
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
